4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step reactions. The initial step often includes the formation of the imidazo[1,2-a]pyrazine core through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under basic conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as:
- 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one
- 2-methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one
These compounds share structural similarities but differ in their substituent groups, which can significantly affect their biological activities and applications
Properties
Molecular Formula |
C25H25N5O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C25H25N5O3/c1-32-20-10-6-17(7-11-20)23-24(30-13-12-26-16-22(30)29-23)28-19-8-4-18(5-9-19)25(31)27-15-21-3-2-14-33-21/h4-13,16,21,28H,2-3,14-15H2,1H3,(H,27,31) |
InChI Key |
VOHZEHSEWPMCRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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